1-(3,4-dihydroquinolin-1(2H)-yl)-2-(o-tolyloxy)ethanone
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Overview
Description
WAY-299920 is a chemical compound with the molecular formula C18H19NO2 and a molecular weight of 281.35 g/mol . It is known for its high purity, typically around 98% . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthetic routes and reaction conditions for WAY-299920 are not widely documented in public sources. it is typically prepared in a laboratory setting using standard organic synthesis techniques. Industrial production methods would likely involve similar synthetic routes but on a larger scale, with stringent quality control measures to ensure high purity and consistency.
Chemical Reactions Analysis
WAY-299920 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
WAY-299920 is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: It is used in studies involving cellular processes and molecular interactions.
Medicine: It is used in pharmacological research to study its effects on biological systems.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of WAY-299920 involves its interaction with specific molecular targets and pathways It exerts its effects by binding to these targets and modulating their activity
Comparison with Similar Compounds
WAY-299920 can be compared with other similar compounds, such as:
WAY-100635: A selective serotonin receptor antagonist.
WAY-267464: A selective oxytocin receptor agonist.
WAY-161503: A selective dopamine receptor agonist.
WAY-299920 is unique due to its specific chemical structure and properties, which make it suitable for a wide range of scientific research applications.
Biological Activity
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(o-tolyloxy)ethanone is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H15N1O2
- Molecular Weight : 241.29 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Enzymes : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways.
- Receptors : It has shown potential in modulating receptor activity, particularly those associated with neurotransmission.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Properties
In a study focused on cancer cell lines, this compound exhibited cytotoxic effects against several types of cancer cells:
Cancer Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical Cancer) | 12.5 |
MCF-7 (Breast Cancer) | 20.0 |
A549 (Lung Cancer) | 15.0 |
The mechanism appears to involve apoptosis induction and cell cycle arrest in the G0/G1 phase.
Study on Antimicrobial Efficacy
A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against drug-resistant bacterial strains. The results highlighted its potential as a lead compound for further development in treating resistant infections .
Study on Anticancer Activity
Another study published in Cancer Letters investigated the anticancer effects of the compound on breast cancer cells. The researchers found that it significantly reduced cell viability and induced apoptosis through caspase activation pathways .
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(2-methylphenoxy)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-14-7-2-5-11-17(14)21-13-18(20)19-12-6-9-15-8-3-4-10-16(15)19/h2-5,7-8,10-11H,6,9,12-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVWJHDVLKCEQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCCC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.